Germaniumtetrabromide
Description
Significance of Germanium-Halide Systems in Contemporary Inorganic Chemistry Research
Germanium-halide systems, including germanium tetrabromide, are of considerable interest in modern inorganic chemistry. These compounds are crucial as precursors for the synthesis of a wide array of germanium-based materials. guidechem.comresearchgate.net For instance, germanium halides are instrumental in the production of high-optoelectronic-quality metal halide perovskite nanocrystals, which are promising materials for applications in solar cells and LEDs. researchgate.netnih.govbohrium.com The use of germanium halides like GeBr₄ as halide precursors offers a less toxic and more effective route to these advanced materials. nih.govacs.org
Furthermore, germanium-halide systems are fundamental in the study of intermediates in various chemical reactions, such as those used in the fabrication of microelectronic devices. researchgate.net Their reactivity and structural properties provide valuable insights into the behavior of Group 14 elements. researchgate.net The ability of germanium halides to facilitate the formation of size-confined, defect-suppressed nanoparticles highlights their importance in the development of next-generation nanomaterials. nih.govbohrium.com
Historical Context of Germaniumtetrabromide Synthesis and Early Investigations
The synthesis and study of germanium tetrabromide have a history that dates back to the early 20th century. One of the earliest described methods for preparing GeBr₄ involved the reaction of bromine vapor with heated metallic germanium. acs.org This method, however, was considered laborious due to the need to first prepare elemental germanium. acs.org
A significant advancement came with the development of a method to synthesize germanium tetrabromide directly from germanium dioxide and hydrobromic acid. acs.org This procedure, a modification of a method used for preparing germanium tetrachloride, provided a more straightforward route to the compound. acs.orgacs.org Early investigations focused on determining the fundamental properties of GeBr₄, such as its boiling point and heat of formation. wikipedia.orgacs.orgereztech.com These foundational studies laid the groundwork for the future exploration of germanium tetrabromide's chemical reactivity and potential applications.
Current Research Landscape and Emerging Directions for this compound Studies
The current research landscape for germanium tetrabromide is vibrant and expanding into new and exciting areas. A significant focus is on its application in materials science, particularly in the synthesis of advanced materials for electronic and optoelectronic devices. researchgate.netsamaterials.comwaferworld.com Researchers are exploring the use of GeBr₄ in chemical vapor deposition (CVD) processes to create germanium-containing films and coatings for the semiconductor industry. guidechem.com
An emerging and highly promising application is the use of germanium tetrabromide as a precursor for lead-free halide perovskites. researchgate.netnih.gov These materials are being investigated as environmentally friendly alternatives to lead-based perovskites for solar cells and other optoelectronic applications. researchgate.netresearchgate.net Theoretical calculations suggest that germanium halide precursors can significantly improve the photoluminescence quantum yield and phase stability of the resulting nanocrystals. nih.govbohrium.comacs.org
Furthermore, the catalytic properties of germanium tetrabromide are being explored. guidechem.comsigmaaldrich.com Its ability to act as a catalyst in various chemical reactions opens up possibilities for its use in organic synthesis and other chemical processes. guidechem.com The study of tetra-coordinated germanium(IV) di-cations, which can be derived from precursors like germanium tetrabromide, is another active area of research, with potential applications in catalysis, including hydrosilylation reactions. rsc.org
Structure
2D Structure
Properties
Molecular Formula |
Br4Ge |
|---|---|
Molecular Weight |
392.25 g/mol |
IUPAC Name |
germanium(4+);tetrabromide |
InChI |
InChI=1S/4BrH.Ge/h4*1H;/q;;;;+4/p-4 |
InChI Key |
IHUQLFDBZZLHET-UHFFFAOYSA-J |
Canonical SMILES |
[Ge+4].[Br-].[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Synthetic Methodologies and Refinement Techniques for Germaniumtetrabromide
Established Synthesis Routes for Germaniumtetrabromide
The synthesis of Germanium tetrabromide can be accomplished through several established routes, primarily involving direct halogenation or the use of germanium dioxide as a starting material.
Direct Halogenation Processes
The most direct and commonly cited method for preparing Germanium tetrabromide is the reaction of metallic germanium with elemental bromine. ontosight.aiwikipedia.org This process typically involves passing bromine vapor over heated germanium metal. acs.org The reaction is an electrophilic aromatic substitution that proceeds readily to form Germanium tetrabromide. wikipedia.orgnih.gov
The direct halogenation reaction can be represented as: Ge + 2Br₂ → GeBr₄
The heat of formation for this reaction is reported to be 83.3 kcal/mol. wikipedia.org Another variation involves the treatment of a germanium-copper mixture with bromine. wikipedia.org
Alternative Synthetic Pathways for this compound
An important alternative to direct halogenation, which avoids the need for preparing elemental germanium first, involves the reaction of germanium dioxide (GeO₂) with hydrobromic acid (HBr). acs.orgchemicalbook.com This method provides a more convenient route starting from the common oxide. In a typical procedure, germanium dioxide is suspended in a concentrated solution of hydrobromic acid and heated to drive the reaction, followed by distillation of the resulting Germanium tetrabromide. acs.org A yield of approximately 90% of the purified product has been reported for this method. acs.org
The reaction is as follows: GeO₂ + 4HBr → GeBr₄ + 2H₂O
Advanced Purification Protocols for High-Purity this compound
Achieving high purity is often crucial for the applications of Germanium tetrabromide. Purification methods focus on removing unreacted starting materials, byproducts, and other elemental impurities.
Distillation and Fractional Separation Techniques
The primary method for purifying Germanium tetrabromide is distillation. chemicalbook.com Depending on the required purity, either simple distillation or more rigorous fractional distillation can be employed. chemicalbook.com After synthesis, particularly from the reaction of germanium dioxide and hydrobromic acid, the Germanium tetrabromide is redistilled, and the middle fraction corresponding to its known boiling point is collected to ensure a high degree of purity. acs.org Germanium tetrabromide has a melting point of 26°C and a boiling point of 186.5°C, which allows for effective separation from less volatile or more volatile impurities through distillation. wikipedia.orgchemicalbook.com
Physical Properties Relevant to Distillation
| Property | Value |
|---|---|
| Melting Point | 26 °C (79 °F) wikipedia.org |
| Boiling Point | 185.9 °C (366.6 °F) wikipedia.org |
| Molar Mass | 392.246 g·mol⁻¹ wikipedia.org |
Contemporary Methods for Impurity Reduction in this compound Preparations
For applications demanding exceptionally pure germanium compounds, such as in the semiconductor and fiber optics industries, advanced purification techniques are necessary. While zone melting is a primary method for purifying metallic germanium, chemical methods are vital for intermediates like its halides. researchgate.net For the analogous compound Germanium tetrachloride, purification is achieved through extractive distillation with hydrochloric acid or in the presence of oxidizing agents in quartz stills. google.comchemicalbook.com These principles can be extended to Germanium tetrabromide to remove metallic impurities. Liquid-liquid solvent extraction has also been demonstrated as a valuable tool for removing impurities from Germanium tetrachloride, forming an immiscible system with concentrated hydrochloric acid, a technique that could be adapted for Germanium tetrabromide. acs.org
Preparation of this compound as a Precursor for Derived Compounds
Germanium tetrabromide is a versatile precursor for the synthesis of other germanium-containing compounds. guidechem.com Its reactivity allows for its conversion into various derivatives, including other germanium halides, oxides, and organogermanium compounds.
For instance, it can be hydrolyzed by water to produce germanium dioxide (GeO₂). guidechem.com GeBr₄ + 2H₂O → GeO₂ + 4HBr
It is also used in the synthesis of other germanium halides. For example, it can be reacted with germanium metal at elevated temperatures to produce Germanium(II) bromide (GeBr₂), a reaction analogous to the synthesis of Germanium(II) chloride from Germanium(IV) chloride. chemicalbook.comchemicalbook.com
Furthermore, germanium halides like GeBr₄ are key starting materials in organogermanium chemistry. They can react with Grignard reagents or alkali metal reagents to displace the bromide ions and form new carbon-germanium bonds, leading to the creation of tetraorganogermanes. gelest.com
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| Aluminum | Al |
| Antimony | Sb |
| Arsenic | As |
| Benzene | C₆H₆ |
| Bromine | Br₂ |
| Carbon tetrachloride | CCl₄ |
| Copper | Cu |
| Ether | (C₂H₅)₂O |
| Ethanol (B145695) | C₂H₅OH |
| Germanium | Ge |
| Germanium(II) bromide | GeBr₂ |
| Germanium(II) chloride | GeCl₂ |
| Germanium dioxide | GeO₂ |
| Germanium tetrabromide | GeBr₄ |
| Germanium tetrachloride | GeCl₄ |
| Hydrobromic acid | HBr |
| Hydrochloric acid | HCl |
| Hydrogen | H₂ |
| Oxygen | O₂ |
| Phosphorus | P |
| Silicon tetrachloride | SiCl₄ |
| Sodium | Na |
Pathways to Alkylgermanium Bromides
The synthesis of alkylgermanium bromides often utilizes germanium tetrabromide as a starting material. These reactions typically involve the partial alkylation of the germanium center, where one or more bromine atoms are substituted with an alkyl group. The reactivity of germanium tetrabromide allows for controlled substitution, leading to a range of organogermanium compounds.
One common approach involves the reaction of germanium tetrabromide with an organometallic reagent, such as a Grignard reagent (RMgX) or an organolithium compound (RLi). The stoichiometry of the reactants can be adjusted to favor the formation of mono-, di-, or tri-alkylated products. For instance, the reaction with one equivalent of an alkylating agent will predominantly yield the monoalkylgermanium tribromide.
Another method involves the redistribution reaction between germanium tetrabromide and a tetraalkylgermanium (R₄Ge). This reaction, often catalyzed by a Lewis acid, results in an equilibrium mixture of various alkylgermanium bromides. The final product distribution depends on the reaction conditions, including temperature and the ratio of the starting materials.
| Reactant 1 | Reactant 2 | Product(s) | Reaction Type |
| GeBr₄ | RMgX | RGeBr₃, R₂GeBr₂, R₃GeBr | Alkylation |
| GeBr₄ | RLi | RGeBr₃, R₂GeBr₂, R₃GeBr | Alkylation |
| GeBr₄ | R₄Ge | RGeBr₃, R₂GeBr₂, R₃GeBr | Redistribution |
Synthesis of Bimetallic Germanium-Containing Complexes
Germanium tetrabromide is also a valuable precursor for the synthesis of bimetallic complexes containing a germanium-metal bond. These compounds are of interest for their potential applications in catalysis and materials science. The formation of these complexes often involves the reaction of germanium tetrabromide with a metal carbonyl anion or other reactive metal species.
For example, the reaction of germanium tetrabromide with a sodium salt of a metal carbonyl, such as Na[Co(CO)₄], can lead to the formation of a germanium-cobalt bond. In these reactions, the germanium atom acts as an electrophile, and the metal carbonyl anion acts as a nucleophile, displacing one or more bromide ions.
The specific structure and composition of the resulting bimetallic complex depend on the stoichiometry of the reactants and the reaction conditions. The use of different metal carbonyls allows for the synthesis of a variety of bimetallic germanium-containing complexes with diverse electronic and steric properties. Research has also explored the synthesis of rhodium-germyl complexes and other heteronuclear compounds. researchgate.net
| Germanium Precursor | Metal Reagent | Resulting Bimetallic Complex Type |
| GeBr₄ | Na[Co(CO)₄] | Germanium-Cobalt Complex |
| GeBr₄ | Na₂[Fe(CO)₄] | Germanium-Iron Complex |
| GeBr₄ | Na[Mn(CO)₅] | Germanium-Manganese Complex |
Reactivity Profiles and Mechanistic Investigations of Germaniumtetrabromide
Hydrolytic Reactions of Germaniumtetrabromide
Germanium tetrabromide is highly susceptible to hydrolysis, reacting readily with water. guidechem.comsamaterials.com This reactivity is a key characteristic of the compound, leading to the formation of germanium dioxide and hydrobromic acid. guidechem.com The process is analogous to the hydrolysis of other germanium tetrahalides, such as germanium tetrachloride, which is a crucial step in the production of high-purity germanium dioxide for various applications. krasgermanium.comwikipedia.org
Mechanisms of Hydrobromic Acid Formation
GeBr₄ + 2H₂O → GeO₂ + 4HBr webqc.org
This reaction is a type of double replacement. webqc.org The initial step involves the nucleophilic attack of water molecules on the germanium center, which is electron-deficient. This is followed by the elimination of hydrogen bromide. The process continues until all four bromine atoms have been replaced by hydroxyl groups, which then dehydrate to form the stable germanium dioxide. While detailed mechanistic studies on the partial hydrolysis of germanium tetrachloride have been conducted, the fundamental steps are applicable to germanium tetrabromide. acs.org
Organic Transformations Facilitated by this compound
Germanium tetrabromide serves as a versatile reagent and precursor in the realm of organic and organometallic chemistry. guidechem.comwikipedia.org Its reactivity allows for the formation of carbon-germanium bonds, a fundamental step in the synthesis of organogermanium compounds.
This compound as a Reagent in Organic Synthesis
Germanium tetrabromide is a key starting material for the synthesis of a variety of organogermanium compounds. wikipedia.org These compounds are typically prepared through the alkylation of germanium tetrabromide using organolithium or Grignard reagents. wikipedia.org For instance, the reaction with diethylzinc (B1219324) was used in the first synthesis of an organogermanium compound, tetraethylgermane, in 1887. wikipedia.org
The general reaction can be represented as:
GeBr₄ + 4R-M → R₄Ge + 4MBr (where R is an organic substituent and M is Li, MgX, etc.)
These organogermanium compounds have applications in various fields, including as chemotherapeutic agents due to their low mammalian toxicity and activity against certain bacteria.
Role in Redistribution Reactions of Germanium Compounds
Redistribution reactions involving germanium compounds are a known phenomenon, and germanium tetrabromide can participate in these processes. acs.orgresearchgate.net These reactions involve the exchange of substituents between germanium centers. For example, germanium tetrabromide can react with elemental germanium to produce germanium dibromide (GeBr₂). wikipedia.org
GeBr₄ + Ge → 2GeBr₂ wikipedia.org
Furthermore, transalkylation reactions between different organogermanium compounds have been investigated, highlighting the dynamic nature of substituents on germanium centers. researchgate.net
Disproportionation Processes Involving Germanium Bromides
Germanium dibromide (GeBr₂), a yellow-white solid, is known to undergo disproportionation. wikipedia.org In this process, germanium(II) bromide is converted into germanium tetrabromide (GeBr₄) and elemental germanium. wikipedia.org
2GeBr₂ ⇌ GeBr₄ + Ge
This reaction is reversible, and the stability of germanium dibromide is a key factor. wikipedia.org It is soluble in ethanol (B145695) and acetone (B3395972) and hydrolyzes to form germanium dihydroxide. wikipedia.org The disproportionation is a critical consideration in the chemistry of lower-valent germanium halides. Base-catalyzed disproportionation of compounds containing a germanium-germanium bond has also been reported. uu.nl
Catalytic Functions and Reaction Mechanisms of this compound
Germanium tetrabromide can function as a catalyst in various chemical reactions. guidechem.com Its catalytic activity often stems from its Lewis acidic nature, allowing it to activate certain bonds or stabilize reaction intermediates. guidechem.comnih.gov While specific catalytic applications of GeBr₄ are not as widely documented as those of other germanium compounds like germanium dioxide (GeO₂), its potential as a catalyst is recognized. guidechem.comsigmaaldrich.com
Germanium compounds, in general, are used as catalysts in both organic synthesis and environmental protection. alfachemic.com For example, GeO₂ is a notable catalyst in polyester (B1180765) production. alfachemic.com Germanium-based catalysts have also been explored for the synthesis of diamond and in the hydrosilylation of aldehydes. nih.govresearchgate.net The catalytic mechanism in these reactions often involves the germanium center acting as a Lewis acid to activate a substrate. nih.gov For instance, in hydrosilylation, a Ge(IV) di-cation was shown to activate the Si-H bond. nih.gov
Bond Activation and Intermediate Stabilization in Catalysis
Germanium tetrabromide, as a halide of a Group 14 element, possesses the characteristics of a Lewis acid. This Lewis acidity is central to its potential catalytic activity, which would theoretically involve the activation of certain chemical bonds and the stabilization of reaction intermediates. guidechem.com
Lewis Acidic Activation: In principle, the germanium center in GeBr₄ is electron-deficient and can accept a pair of electrons from a Lewis basic site on a substrate molecule. For instance, in reactions involving carbonyl compounds, GeBr₄ could coordinate to the carbonyl oxygen. This interaction would withdraw electron density from the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Similarly, in reactions like the Friedel-Crafts alkylation, a Lewis acid is required to activate the alkyl halide, facilitating the formation of a carbocation or a polarized complex that can then be attacked by an aromatic ring. libretexts.orgorganic-chemistry.orglibretexts.orgmt.comwikipedia.org While aluminum trichloride (B1173362) (AlCl₃) is the archetypal catalyst for this transformation, the Lewis acidic nature of GeBr₄ suggests a potential, though not widely reported, capacity to perform a similar role.
Intermediate Stabilization: Following the activation step, the germanium species would remain associated with the substrate, forming a complex with the reaction intermediate. This association can stabilize the transition state, lowering the activation energy of the reaction. For example, in a carbonyl addition reaction, the formation of a [R-C(O-GeBr₄)-R']⁺-like species could stabilize the developing negative charge on the oxygen atom as the nucleophile attacks the carbonyl carbon. However, specific mechanistic studies detailing such stabilization by GeBr₄ are not readily available in the reviewed literature.
While the broader class of germanium compounds has been investigated for catalytic properties, research has more prominently featured germanium(IV) oxide (GeO₂) and more complex organogermanium structures rather than the simple halide GeBr₄. numberanalytics.comalfachemic.comuwo.ca
Specific Reaction Systems Utilizing Germanium Tetrabromide Catalysis
Detailed research findings on specific reaction systems where Germanium tetrabromide is the primary catalyst are scarce. The following table summarizes the potential, though not extensively documented, applications based on its Lewis acidic properties. The data presented is based on the general reactivity principles of Lewis acids, as direct and detailed examples for GeBr₄ are not prevalent in the searched literature.
| Reaction Type | Substrate Class | Potential Role of GeBr₄ | Mechanistic Principle |
| Friedel-Crafts Alkylation | Aromatic compounds, Alkyl halides | Catalyst | Activation of the alkyl halide to generate an electrophilic carbocation or polarized complex. libretexts.orgorganic-chemistry.orglibretexts.orgmt.comwikipedia.org |
| Addition to Carbonyls | Aldehydes, Ketones | Catalyst | Coordination to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |
| Polymerization of Alkenes | Alkenes | Co-catalyst/Initiator | In cationic polymerization, it could potentially act as a Lewis acid to generate a carbocationic initiating species from an alkene. chemrxiv.orgresearchgate.net |
It is important to note that for the reactions listed above, other Lewis acids such as aluminum chloride, iron(III) chloride, or boron trifluoride are far more commonly employed and studied. The practical application of Germanium tetrabromide as a catalyst for these transformations is not well-established in the reviewed scientific literature. The primary role of germanium halides, including GeBr₄, often appears to be as a precursor for the synthesis of other germanium-containing materials and compounds. guidechem.comnih.gov
Advanced Characterization Techniques for Structural Elucidation and Spectroscopic Analysis of Germaniumtetrabromide
Crystallographic Investigations of Germanium Tetraromide Polymorphs
Germanium tetrabromide is known to exist in at least two different crystalline forms, or polymorphs, referred to as the alpha (α) and beta (β) modifications. The existence of these polymorphs is temperature-dependent, with the transition occurring at approximately -60°C. researchgate.netwikipedia.org The study of these structures provides valuable information on the packing of molecules in the solid state.
Alpha-Germaniumtetrabromide Crystal Structure Analysis
The room-temperature form, α-GeBr₄, possesses a cubic crystal structure. researchgate.netwikipedia.org It is isostructural with tin(IV) iodide (SnI₄), meaning they have the same crystal lattice structure. Specifically, α-GeBr₄ adopts the SnI₄-type structure. researchgate.net In this arrangement, the germanium atoms occupy specific positions within a cubic unit cell, surrounded by four bromine atoms in a tetrahedral geometry. The crystal system is cubic, belonging to the space group Pa-3. researchgate.net
Below is a table summarizing the crystallographic data for α-GeBr₄.
| Parameter | Value |
| Crystal System | Cubic |
| Space Group | Pa-3 (No. 205) |
| Temperature | 213 K |
| Unit Cell Volume (V) | 1394.5 ų |
| Formula Units per Unit Cell (Z) | 8 |
Data sourced from reference researchgate.net
Beta-Germaniumtetrabromide Low-Temperature Modifications
At temperatures below approximately -60°C, germanium tetrabromide undergoes a phase transition to its β-modification. researchgate.netwikipedia.org This low-temperature form has a monoclinic crystal structure and is isotypic with tin(IV) bromide (SnBr₄). researchgate.net The change in crystal system from cubic to monoclinic signifies a lower symmetry in the β-polymorph, which is a common occurrence as thermal energy is reduced.
Analysis of Polymorphism through Lattice Energy Calculations
The stability and preference for different polymorphic forms can be understood through the calculation of lattice energies. Lattice energy is the energy released when gaseous ions form an ionic solid and provides insight into the stability of the crystal structure. libretexts.org For molecular crystals like germanium tetrabromide, these calculations involve assessing the intermolecular interactions. researchgate.net
Lattice energy calculations, often employing carefully adjusted force-field parameters, help to rationalize why certain packing arrangements are favored for a given molecule. researchgate.net These calculations consider two-body and three-body interactions to approximate the many-body interactions present in the actual crystal. researchgate.net By comparing the calculated lattice energies of the α and β polymorphs, researchers can explain the observed polymorphism of GeBr₄. researchgate.net Generally, polymorphic lattice energy differences are quite small, often less than 2 kJ mol⁻¹. soton.ac.ukrsc.org
X-ray and Electron Diffraction Studies for Structural Determination
Both X-ray diffraction (XRD) and electron diffraction (ED) are powerful techniques for determining the atomic and molecular structure of crystalline materials. nih.gov
Electron Diffraction (ED): Electron diffraction is a complementary technique to XRD, particularly useful for studying nano-sized crystals. nih.gov While X-rays are scattered by the electron cloud of atoms, electrons interact with the electrostatic potential of the atomic nuclei. nih.gov This difference allows ED to be particularly sensitive for determining the positions of light atoms. Although specific ED studies on GeBr₄ are not detailed in the provided context, the principles of electron diffraction are widely applied for structural elucidation in materials science. nih.govyoutube.com
Spectroscopic Methodologies for Germaniumtetrabromide Analysis
Spectroscopic techniques probe the energy levels within a molecule, providing information about its vibrational modes and electronic structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy Applications
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample, which corresponds to the vibrational transitions within the molecules. For germanium tetrachloride (GeCl₄), a related compound, FT-IR spectra have been recorded to study its self-association in the gas phase. researchgate.net The intense bands observed in the IR spectrum of GeCl₄ vapor are attributed to the fundamental vibrational modes of the molecule. researchgate.net While specific FT-IR data for GeBr₄ was not available in the provided search results, the principles are directly applicable. An FT-IR spectrum of GeBr₄ would reveal characteristic absorption bands corresponding to the stretching and bending vibrations of the Ge-Br bonds. By analyzing the number and position of these bands, information about the molecular symmetry and the nature of the intermolecular interactions in the different polymorphs could be obtained.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
The application of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, principal tools in the structural elucidation of organic compounds, is not relevant to the analysis of pure Germanium Tetrabromide. This is due to the molecular composition of Germanium Tetrabromide (GeBr₄), which inherently lacks hydrogen (¹H) and carbon (¹³C) atoms.
However, the broader field of multinuclear NMR spectroscopy provides a relevant and powerful technique for studying Germanium Tetrabromide through the analysis of the ⁷³Ge isotope. ⁷³Ge is the only NMR active nucleus of germanium. It is a quadrupolar nucleus (spin I = 9/2) and has a natural abundance of 7.73%. While its low gyromagnetic ratio and moderate quadrupole moment present challenges, ⁷³Ge NMR spectroscopy offers direct insight into the electronic environment and coordination of the germanium atom.
The chemical shift of ⁷³Ge is sensitive to the nature of the substituents attached to the germanium center. For tetrahedral molecules like Germanium Tetrabromide, the symmetry of the molecule results in a relatively sharp NMR signal, although it is still broader than that of spin-1/2 nuclei. The chemical shift provides critical information for understanding the electronic structure and bonding within the molecule.
Mass Spectrometry for Molecular Characterization
Mass spectrometry is a crucial technique for determining the molecular weight and isotopic composition of Germanium Tetrabromide, as well as for understanding its fragmentation pathways under ionization. The mass spectrum of GeBr₄ is characterized by a complex pattern of peaks due to the multiple stable isotopes of both germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) and bromine (⁷⁹Br, ⁸¹Br).
Upon ionization, typically through electron impact (EI) or photoionization, the molecular ion [GeBr₄]⁺˙ is formed. This parent ion can then undergo fragmentation through the successive loss of bromine radicals. A study on the photoionization mass spectrometry of GeBr₄ has provided valuable data on the appearance potentials of the resulting fragment ions. researchgate.netrsc.org
The primary fragmentation pathway involves the cleavage of the Ge-Br bond to form the [GeBr₃]⁺ ion and a bromine radical. rsc.org Further fragmentation leads to the formation of [GeBr₂]⁺, [GeBr]⁺, and ultimately the bare Ge⁺ ion. The appearance potentials for these fragment ions provide thermodynamic information about the bond dissociation energies within the molecule.
Table 1: Appearance Potentials of Fragment Ions from GeBr₄
| Ion | Appearance Potential (eV) | Precursor |
|---|---|---|
| [GeBr₃]⁺ | 10.97 | GeBr₄ |
| [GeBr₂]⁺ | - | GeBr₄ |
| [GeBr]⁺ | - | GeBr₄ |
| Ge⁺ | - | GeBr₄ |
| Br⁺ | - | GeBr₄ |
Data sourced from a photoionization mass-spectrometric study. researchgate.netrsc.org
In addition to fragmentation analysis, high-resolution mass spectrometry can provide highly accurate mass measurements, confirming the elemental composition of the molecule. Predicted collision cross-section (CCS) values, which are related to the ion's size and shape in the gas phase, can also be calculated for various adducts of Germanium Tetrabromide.
Table 2: Predicted Collision Cross Section (CCS) for Germanium Tetrabromide Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 390.60182 | 145.7 |
| [M+Na]⁺ | 412.58376 | 152.9 |
| [M-H]⁻ | 388.58726 | 149.0 |
| [M+NH₄]⁺ | 407.62836 | 157.5 |
| [M+K]⁺ | 428.55770 | 139.2 |
Data predicted using CCSbase. acs.org
UV-Vis Spectroscopy in Germanium Tetrabromide Related Systems
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For Germanium Tetrabromide, a colorless solid, significant absorption bands are expected to occur in the ultraviolet region of the electromagnetic spectrum. These absorptions correspond to the promotion of electrons from lower energy molecular orbitals (primarily associated with the bromine lone pairs and Ge-Br bonding orbitals) to higher energy, anti-bonding orbitals.
The electronic spectrum of GeBr₄ would be characterized by charge-transfer transitions. Specifically, these would likely be ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from a molecular orbital with predominantly bromine character to one with more germanium character. The energy of these transitions provides information about the electronic structure and the nature of the chemical bonding within the GeBr₄ molecule. The precise wavelengths of these absorption maxima would be influenced by factors such as the solvent environment, if applicable.
Applications of Germaniumtetrabromide in Advanced Materials Science and Engineering
Germaniumtetrabromide as a Precursor in Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition (CVD) is a cornerstone technique for producing high-purity solid materials and thin films. In this process, a substrate is exposed to volatile precursors, which react or decompose on the substrate surface to produce the desired deposit. Germanium tetrabromide, due to its volatility, is utilized as a precursor for depositing germanium-containing layers.
Deposition of Germanium-Containing Films and Coatings
Germanium tetrabromide is a precursor in CVD processes for growing germanium-based thin films. The control over process parameters such as temperature, pressure, and precursor flow rate allows for the deposition of films with specific thicknesses and properties. For instance, studies on the growth kinetics of germanium thin films via CVD investigate the effects of temperature and precursor partial pressure on the film's morphology and crystal quality. arxiv.org This control is essential for creating high-quality materials, such as the ultra-clean germanium/silicon-germanium heterostructures that are candidates for building reliable quantum computers. arxiv.org
Beyond pure germanium films, related processes are used to create other functional coatings. For example, germanium nitride (Ge₃N₄) films, which can act as a passivation layer on high-purity germanium detectors, can be grown using reactive sputtering techniques. These nitride films are water-insoluble and have a higher thermal decomposition temperature than germanium oxides, offering enhanced stability.
Role in Semiconductor Material Production
Germanium is experiencing a resurgence in the semiconductor industry due to its excellent electronic properties, including high charge-carrier mobility. waferworld.com At room temperature, electrons in germanium are about three times more mobile, and holes move approximately four times more readily than in silicon. waferworld.com This high mobility makes germanium an ideal material for high-efficiency CMOS circuits and other advanced semiconductor devices. waferworld.comwaferworld.com
Precursors like germanium tetrabromide and its chloride analogue, germanium tetrachloride, are used in vapor-phase epitaxy, a CVD method, to grow high-purity germanium and silicon-germanium layers for these devices. arxiv.orgwikipedia.org The ability to precisely introduce germanium into the semiconductor lattice allows for the engineering of material properties to meet the demands of specific electronic applications. waferworld.com
Integration within Plasma-Enhanced Chemical Vapor Deposition (PECVD) Processes
Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a variant of CVD that utilizes a plasma to energize the precursor gases. wikipedia.org This allows for deposition at lower temperatures than traditional CVD, which is crucial when working with temperature-sensitive substrates, such as those with pre-existing metal layers. wikipedia.orgplasmatherm.com The energetic electrons in the plasma can efficiently dissociate precursor molecules, creating a high density of free radicals that lead to film deposition. wikipedia.org
Germanium-containing precursors are integrated into PECVD processes for a range of applications. For example, GeH₄, in conjunction with other gases, is used in PECVD to grow Ge-doped diamond films and Ge₁₋ₓSnₓ alloys. rsc.orgfrontiersin.org This technique offers an alternative pathway for precursor activation, enabling the synthesis of advanced materials directly on silicon substrates at reduced temperatures. frontiersin.org PECVD is widely used to produce high-quality dielectric and semiconductor films for applications including solar cells, LEDs, and thin-film transistors. elettrorava.comtystar.com
This compound in Optoelectronic Material Fabrication
Optoelectronic devices, which source, detect, and control light, rely on materials with specific optical properties. Germanium and its compounds play a significant role in this field, particularly in the manufacturing of optical fibers.
Utilization in Optical Fiber Manufacturing
In the production of optical fibers, which are the backbone of modern telecommunications, germanium tetrachloride (GeCl₄) is a key raw material. indium.comumicore.com It is introduced during the manufacturing process, often a modified chemical vapor deposition (MCVD) technique, to dope (B7801613) the silica (B1680970) glass core of the fiber. umicore.comresearchgate.net The addition of germanium precisely increases the refractive index of the core relative to the cladding, which is essential for guiding light signals over long distances with minimal loss. made-in-china.compatsnap.com
The high purity of the germanium precursor is critical to maximize light transmission. umicore.commade-in-china.com While germanium tetrachloride is the most commonly cited halide for this purpose, other volatile germanium compounds can also serve as dopant sources in the fabrication of specialty optical fibers for various applications, including sensing in harsh environments. fiberlabs.co.jpexail.com
Table 1: Impact of Germanium Doping in Optical Fibers
| Property | Effect of Germanium Doping | Rationale |
| Refractive Index | Increases the refractive index of the fiber core. made-in-china.compatsnap.com | Creates the necessary difference in refractive index between the core and cladding for total internal reflection, enabling light guiding. |
| Transmission Loss | High-purity germanium precursors help reduce transmission loss. made-in-china.compatsnap.com | Minimizes signal attenuation, allowing for data transmission over longer distances. |
| Dispersion | Helps to reduce the dispersion of the optical fiber. made-in-china.com | Minimizes the spreading of light pulses, which preserves signal integrity at high data rates. |
Performance Enhancement in Photovoltaic Devices
Germanium tetrabromide has demonstrated potential for improving the efficiency of solar energy conversion in photovoltaic devices. Research has shown that incorporating GeBr₄ into the active layer of organic bulk heterojunction solar cells can lead to significant performance enhancements. mdpi.com
The addition of germanium tetrabromide to a zinc tetraphenyl porphyrin/fullerene (Zn-TPP/C₆₀) active layer had a positive effect on the device's photovoltaic and optical properties. mdpi.com The mechanism behind this improvement is attributed to the promotion of light-induced excitons and enhanced charge transfer from the donor (Zn-TPP) to the acceptor (C₆₀) material. mdpi.com The GeBr₄ converts to semi-conductive particles of a germanium compound within the active layer, which have strong absorption at lower wavelengths, contributing to the improved photovoltaic performance. mdpi.com
Furthermore, germanium as a material is highly valued in photovoltaics, especially for space applications. Multi-junction solar cells based on germanium substrates are more efficient at converting light to electricity and offer better resistance to space radiation compared to their silicon counterparts. umicore.com
Table 2: Effect of Germanium Tetrabromide on Organic Solar Cell Properties
| Parameter | Observation with GeBr₄ Addition | Scientific Explanation |
| Photovoltaic Properties | Positive effect observed. mdpi.com | Attributed to enhanced light-induced exciton (B1674681) promotion and charge transfer. mdpi.com |
| Optical Properties | Positive effect observed. mdpi.com | Semi-conductive germanium compound particles formed from GeBr₄ provide strong absorption at low wavelengths. mdpi.com |
| Morphology | Formation of amorphous germanium compound coagulations (20-30 nm in size) within the active layer. mdpi.com | These dispersed particles contribute to the improved photovoltaic performance. mdpi.com |
Impact of this compound Addition on Solar Cell Performance
The incorporation of germanium tetrabromide (GeBr4) as an additive in organic solar cells has been shown to positively influence their photovoltaic performance. In studies involving zinc tetraphenyl porphyrin (Zn-TPP) and fullerene (C60) bulk heterojunction solar cells, the addition of GeBr4 has led to notable improvements in key device parameters. mdpi.com
The enhancement in performance is attributed to the formation of amorphous germanium compound coagulations within the active layer of the solar cell. mdpi.com This is achieved through an annealing process where the GeBr4 decomposes, with bromine atoms being removed, leading to the formation of these germanium nanoparticles. mdpi.com The presence of these nanoparticles is believed to promote light-induced carrier separation and facilitate charge transfer from the highest occupied molecular orbital (HOMO) of the donor material (Zn-TPP) to the lowest unoccupied molecular orbital (LUMO) of the acceptor material (C60). mdpi.com
Research has indicated that the introduction of these germanium compound nanoparticles can lead to an increase in the power conversion efficiencies of the solar cells. mdpi.com This improvement is a result of the altered electronic and optical properties of the active layer. mdpi.com For instance, the presence of germanium compound nanoparticles has been associated with enhanced light absorption and more efficient charge separation at the donor-acceptor interface. mdpi.com
The following table summarizes the photovoltaic performance of a Zn-TPP/C60 based solar cell with and without the addition of this compound, illustrating the impact of the additive.
Table 1: Photovoltaic Performance of Zn-TPP/C60 Solar Cells with and without GeBr4 Additive
| Additive | Open-Circuit Voltage (V) | Short-Circuit Current Density (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (%) |
|---|---|---|---|---|
| None | 0.23 | 0.12 | 29 | 0.008 |
Data sourced from a study on the effects of this compound addition to Zinc Tetraphenyl Porphyrin / Fullerene Bulk Heterojunction Solar Cells. mdpi.com
Microstructural Effects of Amorphous Germanium Compounds in Active Layers
The introduction of germanium tetrabromide into the active layer of organic solar cells results in significant microstructural changes that are crucial for the observed performance enhancements. Following an annealing treatment, GeBr4 undergoes decomposition, leading to the formation of amorphous germanium compound nanoparticles. mdpi.com
Transmission electron microscopy (TEM) and electron diffraction studies have confirmed the presence of these nanoparticles dispersed within the active layer, such as a copper phthalocyanine (B1677752) layer. mdpi.com In the case of Zn-TPP/C60 solar cells, these amorphous germanium coagulations are typically in the size range of 20–30 nm. mdpi.com
The dispersion of these nanoparticles within the organic matrix creates additional interfaces which can facilitate the dissociation of excitons into free charge carriers. Furthermore, the semiconductive nature of the amorphous germanium coagulations, with a reported band gap of approximately 0.7 eV, is consistent with the properties of intrinsic germanium compound coagulations and supports their role in the photovoltaic mechanism. mdpi.com This value is in good agreement with the 0.67 eV band gap of intrinsic germanium coagulations. mdpi.com
These microstructural modifications, characterized by the even distribution of nano-sized amorphous germanium particles, are a key factor in improving the internal quantum efficiency of the solar cells by enhancing charge separation and transport within the active layer. mdpi.com
This compound in Catalysis for Chemical Synthesis
While germanium compounds, in general, have demonstrated catalytic activity in various chemical processes, specific applications of germanium tetrabromide as a catalyst in chemical synthesis are not extensively documented in publicly available research. Germanium catalysts are noted for being relatively easy to prepare and some possess unique structures leading to specific catalytic functions. alfachemic.com
For instance, germanium dioxide (GeO2) is a well-known catalyst in the production of polyester (B1180765), where it exhibits good catalytic and stability properties with minimal contamination of the reaction system. alfachemic.com In another application, a composite catalyst of germanium and palladium supported on alumina (B75360) has been used for the decomposition of acetylene (B1199291) to synthesize various carbon nanostructures. alfachemic.com Furthermore, germanium catalysts have shown effectiveness in the catalytic hydrogenation of α,β-unsaturated aldehydes to produce saturated aldehydes, shortening reaction times and increasing yields. alfachemic.com
More complex germanium compounds have also been explored for their catalytic potential. For example, intramolecular phosphine-stabilized tetra-coordinated germanium(IV) di-cationic compounds have been synthesized and tested as catalysts for the hydrosilylation of aromatic aldehydes. nih.gov In these cases, the germanium center acts as a Lewis acid, activating substrates in the catalytic cycle. nih.gov
Although germanium tetrabromide can serve as a precursor for synthesizing various germanium-containing materials, its direct application as a catalyst in organic synthesis is not a prominent area of research based on available literature. The reactivity of germanium halides often leads to their use as starting materials for the synthesis of more complex organogermanium compounds or for the deposition of germanium-based thin films, rather than as catalysts themselves. wikipedia.org
Theoretical and Computational Investigations of Germaniumtetrabromide
Quantum Mechanical and Molecular Orbital Calculations
Theoretical and computational chemistry have become indispensable tools for elucidating the intricate properties and behaviors of molecules like germanium tetrabromide (GeBr₄). These methods provide insights that complement experimental findings and often guide further research.
Density Functional Theory (DFT) Studies on Germaniumtetrabromide and Derivatives
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study germanium compounds, including germanium tetrabromide and its derivatives.
DFT calculations have been instrumental in understanding the structural and thermodynamic properties of GeBr₄. For instance, combining statistical thermodynamics with DFT calculations has enabled the determination of the thermodynamic properties of germanium tetrabromide in the ideal-gas state. researchgate.net These theoretical approaches have also been used to study the polymorphism of GeBr₄, helping to explain why certain crystal packings are preferred. researchgate.netiucr.org
Furthermore, DFT has been employed to study derivatives of germanium tetrabromide. In the synthesis of tetraphenylgermane, which can be produced from the reaction of germanium tetrabromide with phenylmagnesium bromide, modern DFT calculations have clarified the orbital interactions between the germanium center and the phenyl substituents. This provides a molecular-level understanding of the compound's stability and reactivity. DFT studies have also been conducted on various other germanium-containing systems and their derivatives to understand properties like proton transfer and photophysical characteristics. researchgate.netchemrxiv.orgnih.govatlantis-press.com
Coupled-Cluster Theory Applications in Germanium Chemistry
Coupled-cluster (CC) theory is a highly accurate ab initio method used in quantum chemistry. While specific studies focusing solely on germanium tetrabromide using coupled-cluster theory are not prevalent in the provided search results, its application to broader germanium chemistry highlights its importance in obtaining precise theoretical predictions for structure, energetics, and other molecular properties.
Coupled-cluster methods, often in conjunction with DFT, have been used to study the structural and energetic properties of neutral and ionic silicon-germanium clusters. acs.org These studies provide insights into the relative stability of different isomers and electronic properties like electron affinities and ionization potentials. acs.org For small germanium-containing molecules, coupled-cluster theory with large basis sets can predict bond distances with high accuracy (typically within ±0.1 Å) and energetic properties within ±1 kcal/mol. The inclusion of scalar relativistic corrections can further improve these predictions.
Investigations into small germanium clusters and their anions have also utilized coupled-cluster methods to ensure the accuracy of results obtained from DFT calculations. nih.gov These high-level calculations are crucial for understanding the stability of "magic clusters" which exhibit enhanced stability. nih.gov
Semiempirical and Ab-Initio Approaches in this compound Research
Both semiempirical and ab-initio methods have been applied to study germanium compounds. Ab-initio calculations, which are based on first principles without empirical parameters, are fundamental to understanding the properties of molecules like germanium tetrabromide. For example, ab-initio calculations have been used to investigate dissociative electron attachment to germanium tetrabromide. scispace.com
Lattice energy calculations, which can be considered a form of semiempirical approach when using adjusted force-field parameters, have been employed to explain the polymorphism of GeBr₄ and other tetrahedral molecules. iucr.org These calculations help in understanding the packing preferences in the solid state. iucr.org Quantum chemical studies, more generally, have been used to analyze intermolecular interactions in the polymorphs of various compounds, which is relevant to understanding the crystal structure of germanium tetrabromide. researchgate.netiucr.org
Computational Studies on Reaction Mechanisms and Electronic Structures
Computational methods are pivotal in elucidating the complex reaction mechanisms and electronic structures of germanium compounds.
Theoretical Interpretation of Electron Transfer Processes in Germanium-Modified Systems
The theoretical understanding of electron transfer is crucial in many areas of chemistry, including materials science. While direct studies on electron transfer in germanium tetrabromide itself are not detailed, research on germanium-modified systems provides relevant insights. For example, the addition of germanium tetrabromide to zinc tetraphenyl porphyrin/fullerene bulk heterojunction solar cells has been investigated, where electron transfer processes are fundamental to device performance. acs.orgacs.org
The theory of electron transfer, pioneered by researchers like Rudy Marcus, provides a framework for understanding these processes. miami.edulibretexts.org It considers the reorganization of the molecule and its solvent shell upon electron transfer. libretexts.org Computational studies on germanium-doped systems, such as La₀.₇Ca₀.₃Mn₁₋ₓGeₓO₃, analyze the magnetic and electronic properties that are intrinsically linked to electron transfer phenomena. aip.org Furthermore, in-situ transmission electron microscopy analysis of copper-germanium nanowire reactions reveals diffusion processes of both copper and germanium atoms, which are fundamental steps that can precede or accompany electron transfer in solid-state reactions. acs.org
Computational Analysis of Bond Energies and Formation Enthalpies
Computational chemistry provides powerful tools for calculating bond energies and formation enthalpies, which are fundamental thermodynamic quantities. For germanium compounds, these calculations are essential for understanding their stability and reactivity.
A comprehensive review of the thermochemistry of germanium and its compounds includes both experimental data and results from quantum chemical (ab initio) calculations. csic.esresearchgate.net This review provides a set of best values for the enthalpies of formation for compounds like GeBr₄. csic.esresearchgate.net The standard enthalpy of formation (ΔHf°) is the enthalpy change when one mole of a substance is formed from its constituent elements in their standard states. khanacademy.orgstudysmarter.co.uk
The first experimental values for the enthalpy of formation of GeBr₄ were determined through calorimetric measurements of its heat of hydrolysis. csic.es These experimental values can be compared with and refined by theoretical calculations. For instance, high-level calculations like Gaussian-4 (G4) theory have been used to compute the enthalpies of formation for various germanium compounds. csic.es Computational studies using DFT have also been employed to investigate bond-breaking processes and calculate bond dissociation energies in various molecules, a methodology that is applicable to germanium tetrabromide. louisville.edu
Prediction of Material Properties through Computational Chemistry
Computational chemistry has emerged as a powerful tool for the theoretical investigation of material properties, offering insights that complement and guide experimental research. Through the application of quantum mechanical principles, it is possible to model the behavior of atoms and electrons in molecules and bulk materials, allowing for the prediction of a wide range of physical and chemical characteristics. In the context of Germanium tetrabromide (GeBr₄), computational methods can be employed to predict its structural, electronic, and optical properties.
Theoretical investigations into the properties of germanium-containing compounds often utilize Density Functional Theory (DFT). DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By calculating the electron density, DFT can determine the total energy of a system, from which numerous properties can be derived. For instance, DFT calculations have been successfully used to predict the structural and electronic properties of germanium-based halide perovskites, providing a strong precedent for its application to Germanium tetrabromide. researchgate.net
Another burgeoning area of computational chemistry is the use of machine learning and artificial intelligence. By training algorithms on large datasets of known material properties, it is possible to develop models that can predict the properties of new, uncharacterized compounds with a high degree of accuracy. mdpi.commdpi.comnih.gov These data-driven approaches can be significantly faster than traditional first-principles calculations and can be used to screen large numbers of potential materials for specific applications. nih.gov For Germanium-containing materials, machine learning models have been developed to predict properties like the refractive index based on the elemental composition and other known features. mdpi.commdpi.com
Computational Approaches to Refractive Index Prediction in Germanium-Containing Materials
The refractive index is a fundamental optical property that dictates how light propagates through a material. Its prediction through computational means is of significant interest for the design of optical components and devices. For germanium-containing materials, including Germanium tetrabromide, several computational approaches can be employed to predict the refractive index.
First-Principles Calculations based on Density Functional Theory (DFT):
A primary method for the ab initio (from first principles) calculation of the refractive index is through the determination of the complex dielectric function, ε(ω) = ε₁(ω) + iε₂(ω). The refractive index, n(ω), and the extinction coefficient, k(ω), are directly related to the real and imaginary parts of the dielectric function. DFT is used to calculate the electronic band structure of the material, which in turn is used to compute the imaginary part of the dielectric function, ε₂(ω). aip.org The real part, ε₁(ω), can then be obtained through the Kramers-Kronig relation.
The general workflow for calculating the refractive index using DFT is as follows:
Structural Optimization: The crystal structure of the material (in this case, Germanium tetrabromide) is optimized to find the lowest energy configuration.
Electronic Structure Calculation: The electronic band structure and density of states are calculated for the optimized structure.
Calculation of the Dielectric Function: The momentum matrix elements between occupied and unoccupied electronic states are computed to determine the imaginary part of the dielectric function.
Kramers-Kronig Transformation: The real part of the dielectric function is calculated from the imaginary part.
Calculation of Refractive Index: The refractive index is then derived from the real and imaginary parts of the dielectric function.
This approach has been successfully applied to predict the optoelectronic properties of germanium-based halide perovskites, demonstrating its viability for germanium-containing halides. researchgate.net For instance, in a study on AGeF₃ (A = Ga, In) perovskites, the calculated refractive index showed a maximum value at lower incident photon energies of 3–4 eV. researchgate.net
Machine Learning Approaches:
An alternative and often faster method for predicting the refractive index is through machine learning. These models are trained on extensive databases of experimentally determined refractive indices and material compositions. mdpi.commdpi.com By identifying correlations between the features of the constituent elements (e.g., atomic number, electronegativity, density) and the resulting refractive index, these models can make predictions for new compounds. mdpi.com
For example, a machine learning model could be trained on a dataset that includes various inorganic compounds containing germanium and halogens. The model would learn the relationship between the presence and properties of these elements and the measured refractive index. Once trained, the model could predict the refractive index of Germanium tetrabromide based on its elemental composition. Research has shown that ensemble machine learning models can be effective in predicting the refractive index of chalcogenide glasses, a class of materials that can contain germanium. mdpi.com
Illustrative Data from Computational Studies on Germanium-Containing Halides:
Table 1: Predicted Optoelectronic Properties of Germanium Halide Perovskites from DFT
| Compound | Band Gap (eV) | Static Refractive Index (n₀) |
| InGeF₃ | 1.48 | > 1.0 |
| GaGeF₃ | 0.98 | > 1.0 |
Source: Adapted from a study on Germanium-based halide perovskites. researchgate.net
Table 2: Key Parameters in Machine Learning Models for Refractive Index Prediction
| Feature | Influence on Refractive Index | Rationale |
| Elemental Density | Significant | Related to the Lorentz-Lorenz equation |
| Atomic Ground State Gap | Significant | Influences electronic polarizability |
| Valence Electrons | Significant | Determine the nature of chemical bonds and electronic response |
Source: Based on findings from machine learning studies on refractive index prediction. mdpi.com
These tables demonstrate the type of predictive data that can be generated through computational chemistry, providing valuable insights into the properties of materials like Germanium tetrabromide before extensive experimental synthesis and characterization are undertaken.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Germanium Tetrabromide (GeBr₄) with high purity, and how should experimental parameters be documented?
- Answer: Synthesis typically involves direct bromination of germanium metal under controlled conditions (e.g., inert atmosphere, stoichiometric excess of Br₂). Researchers must document reaction temperature, stoichiometry, purification steps (e.g., vacuum sublimation), and characterization methods (e.g., NMR, XRD). Data should include raw spectra, crystallographic files, and metadata describing equipment calibration . For reproducibility, adhere to discipline-specific data management plans (DMPs) and ensure metadata complies with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How can researchers mitigate contamination risks during GeBr₄ handling in moisture-sensitive reactions?
- Answer: Use gloveboxes or Schlenk-line techniques with rigorous moisture/oxygen exclusion. Validate purity via Karl Fischer titration and document environmental conditions (humidity, temperature). Include negative controls in experiments to isolate contamination sources. Data should specify glovebox maintenance logs and reagent batch numbers .
Q. What spectroscopic techniques are most reliable for characterizing GeBr₄, and how should conflicting spectral data be resolved?
- Answer: NMR (¹H, ⁷⁷Ge), Raman spectroscopy, and XRD are standard. Discrepancies in peak assignments (e.g., GeBr₄ vs. GeBr₃⁺ intermediates) require cross-validation via computational modeling (DFT) or isotopic labeling. Publish raw spectra with baseline corrections and instrument settings to enable peer validation .
Advanced Research Questions
Q. How can contradictory reports on GeBr₄’s thermodynamic stability be reconciled across studies?
- Answer: Conduct a systematic meta-analysis comparing experimental conditions (e.g., reaction vessels, pressure). Use calorimetry (DSC/TGA) under standardized protocols and validate results via collaborative replication. Disclose all raw calorimetric data and computational inputs (e.g., Gaussian log files) to facilitate error analysis .
Q. What interdisciplinary frameworks enable integration of GeBr₄’s reactivity studies with machine learning (ML) models?
- Answer: Develop ML workflows using curated datasets of GeBr₄ reaction outcomes (e.g., yields, byproducts). Train models on descriptors like electrophilicity indices or steric parameters. Share code repositories (e.g., GitHub) with version control and dependency documentation. Reference NFDI4Chem’s benchmarks for combining experimental/theoretical data .
Q. How should researchers design experiments to probe GeBr₄’s role in novel coordination polymers without bias?
- Answer: Employ double-blind protocols where synthesizers and analysts are independent. Pre-register hypotheses (e.g., Open Science Framework) and use combinatorial libraries to test ligand variations. Publish null results and raw crystallography data (CIF files) to avoid publication bias .
Methodological Guidance Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
